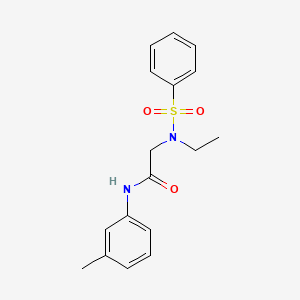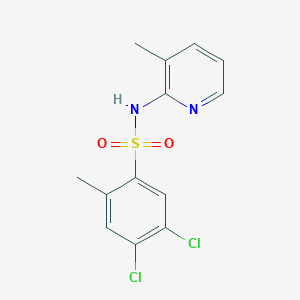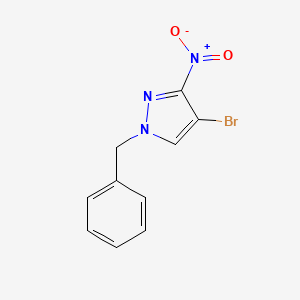
N~2~-ethyl-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Übersicht
Beschreibung
N~2~-ethyl-N~1~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as S63845, is a small molecule inhibitor that selectively targets the Mcl-1 protein. Mcl-1 is a member of the Bcl-2 family of proteins that play a crucial role in regulating apoptosis, or programmed cell death. Overexpression of Mcl-1 is a common mechanism of resistance to chemotherapy and radiation therapy in cancer cells. Therefore, targeting Mcl-1 with inhibitors like S63845 has emerged as a promising strategy for cancer therapy.
Wirkmechanismus
S63845 binds to a specific pocket on the surface of the Mcl-1 protein, thereby preventing its interaction with other proteins that promote cell survival. This leads to the degradation of Mcl-1 and subsequent activation of the apoptotic pathway in cancer cells. The selectivity of S63845 for Mcl-1 over other Bcl-2 family members is due to the unique structural features of the Mcl-1 protein.
Biochemical and Physiological Effects:
S63845 has been shown to induce apoptosis in cancer cells with high levels of Mcl-1 expression, while sparing normal cells with low levels of Mcl-1. This selectivity is due to the fact that Mcl-1 is essential for the survival of cancer cells, but not normal cells. In addition, S63845 has been shown to sensitize cancer cells to other forms of therapy, such as chemotherapy and radiation therapy. This is likely due to the fact that Mcl-1 is a common mechanism of resistance to these therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of S63845 is its selectivity for Mcl-1 over other Bcl-2 family members. This allows for more specific targeting of cancer cells with high levels of Mcl-1 expression. In addition, S63845 has been shown to be effective in a wide range of cancer types, suggesting that it may have broad clinical utility. However, one limitation of S63845 is its relatively short half-life, which may limit its effectiveness in vivo. In addition, the optimal dosing and scheduling of S63845 in combination with other therapies is still being investigated.
Zukünftige Richtungen
There are several future directions for research on S63845. One area of interest is the development of more potent and selective Mcl-1 inhibitors. In addition, the combination of S63845 with other therapies, such as immunotherapy and targeted therapy, is an area of active investigation. Finally, the identification of biomarkers that predict response to S63845 may help to guide patient selection and improve clinical outcomes.
Wissenschaftliche Forschungsanwendungen
S63845 has been extensively studied in preclinical models of cancer, including cell lines and animal models. In vitro studies have shown that S63845 induces apoptosis in cancer cells with high levels of Mcl-1 expression, while sparing normal cells with low levels of Mcl-1. In vivo studies have demonstrated that S63845 inhibits tumor growth and prolongs survival in various cancer models, including lymphoma, leukemia, multiple myeloma, and solid tumors.
Eigenschaften
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-19(23(21,22)16-10-5-4-6-11-16)13-17(20)18-15-9-7-8-14(2)12-15/h4-12H,3,13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKWKJHXTQJVGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC(=C1)C)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B4388484.png)

![N-[5-(benzoylamino)-2-methylphenyl]-4-chlorobenzamide](/img/structure/B4388493.png)
![2-(2-bromo-4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4388497.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-ethyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4388504.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B4388507.png)


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B4388548.png)
![2-(4-{[(2-hydroxyethyl)amino]methyl}-2-methoxyphenoxy)-N-(2-methylphenyl)acetamide](/img/structure/B4388554.png)

![N~2~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4388570.png)
![1-{[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}azepane](/img/structure/B4388571.png)
![2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylpropanamide](/img/structure/B4388574.png)